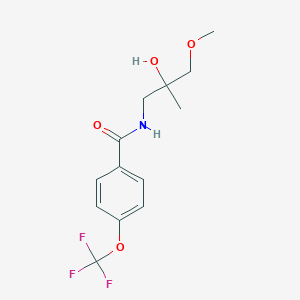

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4/c1-12(19,8-20-2)7-17-11(18)9-3-5-10(6-4-9)21-13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDMJFUDOJMMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzoic acid and 2-hydroxy-3-methoxy-2-methylpropanol.

Amide Formation: The carboxylic acid group of 4-(trifluoromethoxy)benzoic acid is converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The resulting acid chloride is then reacted with 2-hydroxy-3-methoxy-2-methylpropanol in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH₄ in dry ether under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the hydroxy-methoxy-methylpropyl side chain modulates its solubility and bioavailability. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous benzamide derivatives, focusing on structural features, synthesis, physical properties, and biological activities.

Structural and Functional Group Comparisons

Physicochemical Properties

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide, with the CAS number 1396869-98-9, is a compound characterized by its unique molecular structure, which includes a trifluoromethoxy group and a hydroxy group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is , and it has a molecular weight of 307.27 g/mol. Its structure is conducive to interactions with various biological targets, which may underlie its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆F₃NO₄ |

| Molecular Weight | 307.27 g/mol |

| CAS Number | 1396869-98-9 |

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing similar functional groups have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has demonstrated that similar benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The trifluoromethoxy group may enhance binding affinity to cancer-related targets, making it a candidate for further investigation in oncology .

Enzyme Inhibition

The mechanism of action for this compound likely involves enzyme inhibition. Its binding to specific enzymes can modulate their activity, which is crucial in various biological pathways. The presence of fluorine atoms is known to enhance metabolic stability and binding affinity, making it a valuable candidate for drug development .

Case Studies

- Antimicrobial Activity Assessment : A study evaluating various benzamide derivatives found that those with hydroxy and methoxy groups exhibited significant antimicrobial effects against strains like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity .

- Cytotoxicity Evaluation : In vitro studies conducted on cancer cell lines demonstrated that compounds structurally related to this compound could reduce cell viability significantly, suggesting potential as anticancer agents. The cytotoxicity was measured using MTT assays, revealing promising results that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.